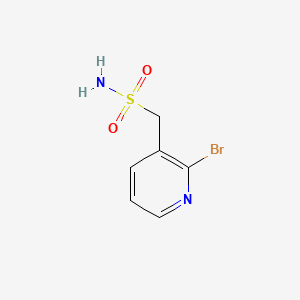![molecular formula C26H57N5 B6605460 10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine CAS No. 2561477-21-0](/img/structure/B6605460.png)
10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine, often referred to as 10-ADP, is a synthetic amine that has been used extensively in scientific research over the past several decades. It is a versatile compound that has a wide range of applications, from biochemical and physiological studies to drug development.
科学的研究の応用
10-ADP has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins and enzymes, as well as to study the structure and function of other biological molecules. It has also been used as a model system for studying the effects of drugs on the human body, as well as for studying the mechanism of action of various drugs. Additionally, 10-ADP has been used in the development of novel therapeutic agents.
作用機序
The exact mechanism of action of 10-ADP is not well understood. However, it is believed to interact with proteins and enzymes through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Additionally, it has been suggested that 10-ADP may also interact with other biological molecules such as DNA and lipids.
Biochemical and Physiological Effects
10-ADP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the activity of certain proteins. Additionally, 10-ADP has been shown to have an effect on the expression of certain genes, as well as to affect the levels of certain hormones.
実験室実験の利点と制限
10-ADP has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and it is easy to synthesize in a laboratory setting. Additionally, 10-ADP has a low toxicity and is not known to be carcinogenic or mutagenic. However, 10-ADP does have some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research involving 10-ADP. For example, further research could be conducted to better understand the exact mechanism of action of 10-ADP, as well as to determine its potential therapeutic applications. Additionally, further research could be conducted to explore the potential use of 10-ADP in drug development, as well as to study its effects on the expression of certain genes. Finally, further research could be conducted to explore the potential use of 10-ADP in other areas of scientific research, such as in the study of the structure and function of proteins and enzymes.
合成法
10-ADP can be synthesized in a variety of ways. The most common method is a two-step synthesis process, which involves the reaction of a primary amine with an alkyl halide, followed by the reaction of the resulting secondary amine with an aldehyde or ketone. The first step of the reaction involves the formation of an imine, which is then reduced to an amine using a reducing agent such as sodium borohydride. The second step involves the reaction of the secondary amine with an aldehyde or ketone to form 10-ADP.
特性
IUPAC Name |
N'-[2-[4-(10-aminodecyl)piperazin-1-yl]ethyl]decane-1,10-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H57N5/c27-17-13-9-5-1-3-7-11-15-19-29-20-22-31-25-23-30(24-26-31)21-16-12-8-4-2-6-10-14-18-28/h29H,1-28H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOASMMITGLMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCCCCCCCN)CCNCCCCCCCCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H57N5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)

![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)


![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)
![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)




![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)
